1-cyclohexyl-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
1-cyclohexyl-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is an organic compound characterized by the presence of cyclohexyl, thiadiazol, and urea groups. This compound belongs to the class of thiadiazoles, known for their diverse biological and chemical properties. Its structural uniqueness imparts distinct properties that make it of significant interest in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-cyclohexyl-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea involves a series of organic reactions. Common synthetic routes include:
Formation of Thiadiazole Core: : This typically involves the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.
Introduction of Methylsulfanyl Group: : The methylsulfanyl group can be introduced via methylation reactions using reagents like methyl iodide.
Cyclohexylation and Urea Formation: : The final step involves the cyclohexylation of the thiadiazole intermediate and subsequent reaction with an isocyanate to form the urea derivative.
Industrial Production Methods
The industrial production of this compound mirrors the laboratory synthesis but on a larger scale. Optimization of reaction conditions, such as temperature, solvent selection, and reagent purity, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: : This compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction of the compound can yield thiol derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly on the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Substituting Reagents: : Halogens or nucleophiles such as amines for substitution reactions.
Major Products
The reactions yield various products, such as:
Sulfoxides and Sulfones: : From oxidation.
Thiols: : From reduction.
Substituted Thiadiazoles: : From substitution reactions.
Scientific Research Applications
1-cyclohexyl-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea finds applications across multiple scientific fields:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential antimicrobial and antifungal properties.
Medicine: : Studied for its pharmacological activities, including anti-inflammatory and anticancer potential.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The biological activities of 1-cyclohexyl-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea are attributed to its interaction with various molecular targets. For instance:
Enzymatic Inhibition: : It can inhibit specific enzymes by binding to their active sites.
Signal Transduction: : Interference with signaling pathways crucial for cell proliferation and survival.
Comparison with Similar Compounds
Uniqueness
Compared to other thiadiazole derivatives, 1-cyclohexyl-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea stands out due to its unique combination of functional groups, leading to distinct reactivity and biological activity.
Similar Compounds
1,3,4-thiadiazole-2-thiol: : Known for antimicrobial properties.
1,3,4-thiadiazole-2-amine: : Investigated for anticancer activity.
1-cyclohexyl-3-(1,3,4-thiadiazol-2-yl)urea: : Shares structural similarities but differs in substituent groups.
Exploring this compound opens up fascinating avenues in both theoretical and applied research. What sparked your interest in it?
Properties
IUPAC Name |
1-cyclohexyl-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS2/c1-16-10-14-13-9(17-10)12-8(15)11-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOIIRWWIGGCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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